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This guide provides an objective comparison of long-term patient satisfaction rates between

two widely used long-acting reversible contraceptives: the injectable depot

medroxyprogesterone acetate (DMPA) and intrauterine devices (IUDs). The following sections

present quantitative data from multiple studies, detail the experimental protocols of key

research, and offer a visual representation of the contraceptive decision-making process.

Data Presentation: Quantitative Comparison
The following tables summarize key metrics of long-term patient satisfaction, continuation, and

reasons for discontinuation for both DMPA and IUDs, based on findings from various studies.

Table 1: Long-Term Continuation and Satisfaction Rates
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Metric
DMPA (Depot
Medroxyprogesterone
Acetate)

IUDs (Intrauterine Devices)

12-Month Continuation Rate 57%[1]
84% - 88% (Copper and

Hormonal IUDs)[1]

Overall Satisfaction (Users

continuing >12 months)

Data not readily available in a

comparable format.

99% of users reported being

"very satisfied" or "somewhat

satisfied".[2]

Satisfaction in Postpartum

Adolescents (12 months)

No statistically significant

difference in overall

satisfaction compared to

Mirena IUD.[3][4]

No statistically significant

difference in overall

satisfaction compared to

DMPA.[3][4]

Intention to Continue

(Postpartum Adolescents at 6

months)

80.0%[4]
Higher than DMPA (specific

percentage not provided).[2]

Actual Continuation

(Postpartum Adolescents at 12

months)

42.9%[4]
Trend of higher continuation

than DMPA.[4]

Table 2: Reasons for Discontinuation
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Reason for
Discontinuation

DMPA IUDs

Bleeding Irregularities

A common reason for

discontinuation, with a greater

proportion of users finding it

unacceptable compared to IUD

users.[3]

A common reason for

discontinuation, particularly

with the copper IUD.

Side Effects (General)

The most common reason for

discontinuation in some

studies.

The most common reason for

discontinuation in some

studies.

Desire to Conceive
A common reason for

discontinuation.

A common reason for

discontinuation.

Patient Preference
A common reason for

discontinuation.

A common reason for

discontinuation.

Menorrhagia and

Intermenstrual Bleeding
A reason for discontinuation. A reason for discontinuation.

Pelvic Pain and Infection
Not a primary reason for

discontinuation.

Cited as reasons for

discontinuation.

Experimental Protocols
This section details the methodologies of key studies that have provided the data for this

comparison.

The Contraceptive CHOICE Project
The Contraceptive CHOICE Project was a large-scale prospective cohort study that provided

no-cost contraception to participants for 2-3 years.[1] Its primary goal was to increase the

uptake of long-acting reversible contraception (LARC), including IUDs and implants, and to

reduce unintended pregnancies.

Study Design: Prospective cohort study.

Participants: 9,256 women in the St. Louis area seeking reversible contraception.
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Methodology: Participants were counseled on all available reversible contraceptive methods

and chose their preferred method at no cost. Follow-up was conducted to assess

continuation rates, satisfaction, and side effects. Satisfaction was measured through follow-

up surveys. Women who discontinued their method were considered "not satisfied" for the

purpose of some analyses.

Data Collection: Information on demographics, reproductive health history, contraceptive

use, satisfaction, and reasons for discontinuation was collected through surveys at baseline

and follow-up intervals.

Postpartum Adolescent Satisfaction Study
This study directly compared the satisfaction and continuation rates of DMPA and the Mirena

IUD among postpartum adolescents.

Study Design: Prospective longitudinal survey.[3][4]

Participants: 66 postpartum adolescents (37 chose the Mirena IUD and 29 chose DMPA).[3]

Methodology: Participants chose their contraceptive method and were followed for 12

months. Satisfaction and intention to continue were assessed at 3, 6, and 12 months through

interviews.

Data Collection: Data on gynecologic history, side effects, and satisfaction were collected at

baseline and follow-up visits.[3]

Cross-Sectional Study on Sexual Satisfaction and
Depression
This study investigated the impact of DMPA and IUDs on sexual satisfaction and depression.

Study Design: Cross-sectional study.

Participants: 150 IUD users and 150 DMPA users who had been using their respective

methods for 12-18 months.
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Methodology: Participants were recruited from 34 health centers. Standardized

questionnaires were used to assess sexual satisfaction and depression.

Data Collection: The Index of Sexual Satisfaction and the Patient Health Questionnaire were

used to gather data on sexual satisfaction and depression, respectively.

Mandatory Visualization
The following diagram illustrates the decision-making pathway for a patient considering DMPA

or an IUD, highlighting factors that influence long-term satisfaction.

Patient Factors & Preferences
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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